3-[(4-ethylphenyl)sulfonylamino]benzoic Acid
Description
3-[(4-Ethylphenyl)sulfonylamino]benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a sulfonylamino group (-SO₂NH-) linking a benzoic acid core to a 4-ethylphenyl substituent. Replacing the methyl group in this analog with an ethyl group yields the target compound, likely with a molecular formula of C₁₅H₁₅NO₄S and a molecular weight of approximately 313.35 g/mol.
The sulfonamide group confers acidity (pKa ~2–3) due to the electron-withdrawing sulfonyl moiety, while the ethylphenyl substituent enhances lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
3-[(4-ethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-11-6-8-14(9-7-11)21(19,20)16-13-5-3-4-12(10-13)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVWVCKVTNSBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction. Stoichiometric ratios of 1:1.2 (amine:sulfonyl chloride) are employed to ensure complete conversion. The mixture is stirred at 0–25°C for 4–12 hours, followed by aqueous workup and crystallization from ethanol/water.
Example Protocol
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Reagents : 3-Aminobenzoic acid (1.0 equiv), 4-ethylbenzenesulfonyl chloride (1.2 equiv), TEA (1.5 equiv), DCM.
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Procedure : Combine reagents in DCM at 0°C, warm to room temperature, stir for 6 hours. Quench with 1M HCl, extract with DCM, dry over Na2SO4, and concentrate. Recrystallize from ethanol/water (7:3).
Hydrolysis of Ester Precursors
An alternative route involves synthesizing the methyl or ethyl ester of the target compound, followed by hydrolysis to the carboxylic acid. This method is advantageous when the free acid group interferes with sulfonylation.
Step 1: Esterification of 3-Aminobenzoic Acid
3-Aminobenzoic acid is converted to its methyl ester using thionyl chloride (SOCl2) in methanol or via Fischer esterification.
Methyl 3-aminobenzoate Synthesis
Step 2: Sulfonylation of the Ester
The ester intermediate reacts with 4-ethylbenzenesulfonyl chloride under conditions similar to Method 1.
Example Protocol
Step 3: Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in aqueous THF or ethanol.
Hydrolysis Conditions
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Reagents : Ester (1.0 equiv), LiOH·H2O (3.0 equiv), THF/H2O (3:1).
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Procedure : Stir at 20°C for 5 hours, acidify with HCl, filter, and recrystallize.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and automated systems improve efficiency and consistency. Key considerations include solvent recycling and waste minimization.
Optimized Industrial Protocol
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Reactor Type : Continuous flow reactor with in-line mixing.
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Conditions : 4-Ethylbenzenesulfonyl chloride and 3-aminobenzoic acid (1:1.1 ratio) in THF, TEA as base, 50°C, residence time 30 minutes.
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Purification : Crystallization using a antisolvent (hexane) and centrifugation.
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Purity : >99% (HPLC), yield 82%.
Comparative Analysis of Methods
The table below summarizes key parameters for each method:
| Method | Reagents | Solvent | Temperature | Time (h) | Yield | Purity |
|---|---|---|---|---|---|---|
| Direct Sulfonylation | 3-Aminobenzoic acid, sulfonyl chloride, TEA | DCM | 0–25°C | 6 | 72–85% | 95–98% |
| Ester Hydrolysis | Methyl ester, LiOH | THF/H2O | 20°C | 5 | 89–95% | >99% |
| Industrial Production | Continuous flow, TEA | THF | 50°C | 0.5 | 82% | >99% |
Reaction Optimization and Challenges
Key Factors Affecting Yield
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethylphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
3-[(4-ethylphenyl)sulfonylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-ethylphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Acidity: The nitro (-NO₂) and chloro (-Cl) groups in 4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid lower its pKa to 2.77, making it more acidic than the ethylphenyl analog . The ethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methyl analog (logP ~2.8), impacting bioavailability .
Biological Activity: The chlorophenyl-carbamoyl derivative (WSI) demonstrates allosteric activation of glucocerebrosidase, a therapeutic target for Gaucher’s disease . Hydroxy-substituted analogs (e.g., 4-Benzenesulfonylamino-2-hydroxybenzoic acid) are utilized in industrial dye synthesis due to their electron-rich aromatic systems .
Synthetic Utility :
- Methyl and ethyl sulfonamide derivatives serve as intermediates in synthesizing protease inhibitors and anti-inflammatory agents .
Biological Activity
3-[(4-ethylphenyl)sulfonylamino]benzoic acid, an organic compound with the molecular formula C15H15NO4S, has garnered attention for its potential biological activities. This compound is characterized by a sulfonylamino group attached to a benzoic acid moiety, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Sulfonylamino Group: Enhances the compound's ability to interact with biological molecules.
- Benzoic Acid Moiety: Contributes to the compound's solubility and binding characteristics.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites on target proteins, potentially leading to inhibition or modulation of their activity. This mechanism is crucial for its applications in medicinal chemistry, particularly in drug development for anti-inflammatory and anticancer agents.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of compounds related to this compound. The following table summarizes findings on its antibacterial efficacy against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD | |
| Bacillus subtilis | TBD | TBD | |
| Klebsiella pneumoniae | TBD | TBD |
Note: Specific values for zone of inhibition and MIC are currently unavailable but will be crucial for further research.
In a related study, sulfonamide derivatives exhibited significant antibacterial activity by mimicking p-amino benzoic acid, which is essential for bacterial growth . This suggests that this compound may similarly inhibit bacterial growth through competitive inhibition.
Case Studies and Research Findings
- Antimicrobial Screening: A series of sulfonamide derivatives were synthesized and screened for their antibacterial activities. Compounds structurally related to this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
- Enzyme Inhibition Studies: Research has indicated that compounds with a sulfonamide structure can act as enzyme inhibitors. The interaction between the sulfonamide group and specific enzymes can prevent the conversion of substrates necessary for bacterial survival, highlighting the therapeutic potential of this compound in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
